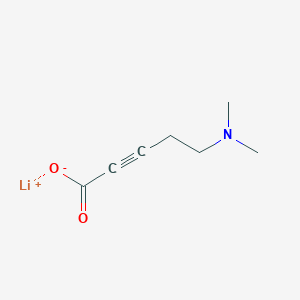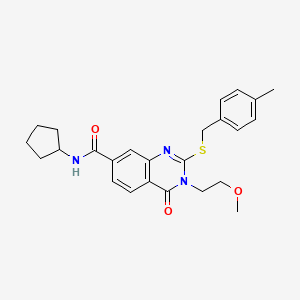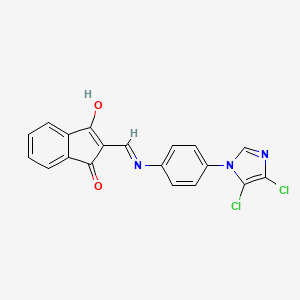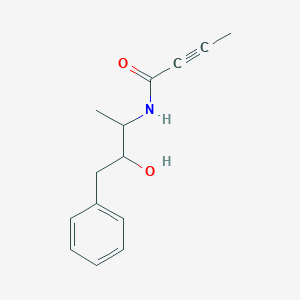![molecular formula C23H21N3O4S2 B2483828 2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 692762-15-5](/img/structure/B2483828.png)
2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves multi-step chemical reactions, starting with base compounds and proceeding through various chemical modifications. For instance, the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives was achieved by condensation of ethyl (naphthalen-1-yl) acetate with hydrazine hydrate, followed by condensation with different aromatic aldehydes to yield respective Schiff bases, which are then cyclised with mercaptoacetic acid to yield the naphthalene bearing 4-thiazolidinone derivatives (Gomathy et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including crystallographic studies, reveals detailed insights into the compound's geometry, bond lengths, angles, and intermolecular interactions. For example, the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) showed that the components are linked by two O–H⋯O=C hydrogen bonds, demonstrating the significance of hydrogen bonding in the crystal packing of these compounds (Asiri et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound or its derivatives often include nucleophilic substitutions, cyclizations, and the formation of Schiff bases. These reactions are pivotal for synthesizing various biologically active molecules. The study of 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives showcases the diversity of chemical transformations that can be applied to the naphthalene and thiazolyl moieties to yield compounds with potential antibacterial and antifungal activities (Patel & Patel, 2015).
Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Patel & Patel (2015) reported on compounds related to naphthalen-2-yl derivatives, which demonstrated antibacterial and antifungal activities. These compounds were tested against various bacterial strains like Bacillus subtilis and Staphylococcus aureus, and fungal strains such as Penicillium expansum.
Anti-Parkinson's Activity
Another study focused on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, which showed promising results in anti-Parkinson's activity. Gomathy et al. (2012) conducted in vitro and in vivo studies, revealing that these compounds had significant free radical scavenging activity and anti-Parkinson's effects in a 6-OHDA lesioned rat model.
Anti-Angiogenic Activity
Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, an enzyme involved in angiogenesis. Their research, detailed in Bioorganic & Medicinal Chemistry Letters, found that this compound inhibited the activity of aminopeptidase N, which could have implications in controlling angiogenesis-related diseases.
Anticonvulsant Agents
The study by Ghabbour et al. (2015) synthesized and evaluated thiazole-based pyrrolidinones for anticonvulsant activity. Their findings indicated that certain derivatives exhibited promising anticonvulsant effects in seizure models.
Anti-HIV Activity
Hamad et al. (2010) synthesized a series of naphthalene derivatives, including 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, and evaluated their activity against HIV-1 and HIV-2. This research, published in Archiv der Pharmazie, showed significant inhibitory effects on HIV replication, suggesting potential for antiviral drug development.
Antitumor Activity
A study by Deng et al. (2019) focused on benzo[4,5]imidazo[2,1-b]thiazole derivatives for antitumor activity. They found that some compounds showed significant activity against cancer cell lines, indicating potential as antitumor agents.
H3 Receptor Antagonists
Research by Ceras et al. (2012) synthesized sulfonylurea derivatives, including those based on naphthalen-1-yl structures, as H3 receptor antagonists. This could have implications in treating type 2 diabetes mellitus associated with obesity.
Insecticidal Properties
Fadda et al. (2017), in their study published in RSC Advances, synthesized various heterocycles including naphthalene derivatives for insecticidal assessment. They found significant insecticidal activity against the cotton leafworm, Spodoptera littoralis.
Structural Analysis
Subasri et al. (2017) conducted a study on the crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, including those with naphthalene ring systems. Their research, detailed in Acta Crystallographica Section E, provides insight into the structural aspects of these compounds.
Organocatalysis
A study by Syu, Kao, & Lin (2010) found that (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine acts as an effective organocatalyst for the Michael addition of ketones to nitroolefins, demonstrating its potential in catalysis.
Anti-Inflammatory Agents
Thabet et al. (2011) synthesized a series of compounds including aminothiazoles and thiazolylacetonitrile derivatives with a naproxenoyl moiety, and evaluated their potential as anti-inflammatory agents. Their research, published in the Ain Shams University Faculty of Agriculture Research Bulletin, showed promising results in this area.
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(15-30-18-8-7-16-5-1-2-6-17(16)13-18)25-23-24-20-10-9-19(14-21(20)31-23)32(28,29)26-11-3-4-12-26/h1-2,5-10,13-14H,3-4,11-12,15H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQMDQSEYECET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)


![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)
